molecular formula C20H15BrF4N2O2 B4339404 N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B4339404
M. Wt: 471.2 g/mol
InChI Key: YKKSULUUGOSIKP-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom and a benzamide moiety linked through a tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.

    Linking the Tetrafluoropropoxy Group: The final step involves linking the tetrafluoropropoxy group to the benzamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrafluoropropoxy group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
  • N-(5-fluoro-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
  • N-(5-iodo-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Uniqueness

N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The tetrafluoropropoxy group also imparts distinct electronic properties, making this compound particularly interesting for various applications.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF4N2O2/c21-15-6-7-16(17-14(15)5-2-8-26-17)27-18(28)13-4-1-3-12(9-13)10-29-11-20(24,25)19(22)23/h1-9,19H,10-11H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKSULUUGOSIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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